N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a dimethylaminopropyl group at position 5 and a sulfanylacetamide moiety linked to a cyano-dimethylpropyl group. Its synthesis and functionalization are driven by the exploration of bioisosteric replacements and pharmacophore optimization, particularly in agrochemical and pharmaceutical contexts . The oxadiazole ring system is known for its metabolic stability and hydrogen-bonding capacity, while the sulfanylacetamide side chain enhances solubility and modulates target interactions .
Properties
Molecular Formula |
C15H25N5O2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H25N5O2S/c1-7-11(20(5)6)13-18-19-14(22-13)23-8-12(21)17-15(4,9-16)10(2)3/h10-11H,7-8H2,1-6H3,(H,17,21) |
InChI Key |
DMDJTTAZDUTRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=C(O1)SCC(=O)NC(C)(C#N)C(C)C)N(C)C |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 338.47 g/mol. The structure features a cyano group, a dimethylpropyl group, and a unique oxadiazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.47 g/mol |
| Purity | ≥ 95% |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects. Early studies suggest that it may act as an inhibitor of certain signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains in vitro.
Anti-Cancer Activity
Several studies have explored the anti-cancer potential of oxadiazole-containing compounds. In vitro assays demonstrated that these compounds could inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The precise mechanisms remain under investigation but may involve the modulation of key oncogenic pathways.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of oxadiazole derivatives against multi-drug resistant bacterial strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antibacterial potential .
- Anti-Cancer Research : Another study focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfanylacetamide-linked 1,3,4-oxadiazoles, which are widely studied for their biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Spectroscopic Differentiation: NMR data (e.g., chemical shifts in regions A and B) highlight distinct electronic environments caused by the dimethylamino and cyano groups, which are absent in indole- or tetrazole-substituted analogs .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for indolyl-oxadiazoles (e.g., cyclization of thiosemicarbazides), but requires specialized handling of the cyano group to avoid hydrolysis .
Research Findings and Implications
- Agrochemical Potential: While direct bioactivity data for the target compound are lacking, its structural similarity to herbicidal N-arylthioureas suggests possible utility in weed management, albeit with improved stability due to the oxadiazole core .
- Drug Development: The dimethylamino group’s basicity could facilitate central nervous system (CNS) penetration, making the compound a candidate for neuroactive agent development .
- Limitations : High polarity may limit blood-brain barrier crossing, necessitating prodrug strategies for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
